molecular formula C10H21Cl2N3 B2419488 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride CAS No. 1803605-81-3

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride

Cat. No.: B2419488
CAS No.: 1803605-81-3
M. Wt: 254.2
InChI Key: JAUWWIMJFYUOQW-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the attached alkyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its imidazole core, which is present in many drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

Uniqueness

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the dimethylpentan-1-amine group. This structural uniqueness can impart distinct biological and chemical properties, making it valuable for various applications.

Biological Activity

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride, commonly referred to as imbutamine, is a compound of interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and therapeutic implications.

  • Molecular Formula : C10H19N3.2[HCl]
  • Molecular Weight : 254.19 g/mol
  • CAS Number : 1803605-81-3
  • Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Imbutamine's biological activity is primarily attributed to its interaction with various receptors in the human body. It has been studied for its effects on histamine receptors, particularly:

  • Histamine H1 Receptor :
    • Binding Affinity (Ki): 53.7 µM
  • Histamine H2 Receptor :
    • Binding Affinity (Ki): 57.5 µM
    • Additional studies have indicated a potential role in modulating immune responses through these pathways .

Biological Activity and Therapeutic Applications

The compound has shown promising results in various studies regarding its biological activity:

Antihistaminic Properties

Imbutamine exhibits antihistaminic properties that may be beneficial in treating allergic reactions and conditions related to excessive histamine release. Its binding affinity to H1 and H2 receptors suggests it could serve as an effective antihistamine agent.

Potential Cardiovascular Effects

Research indicates that imbutamine may also influence cardiovascular functions. Its structural similarity to other known cardiovascular agents suggests it may have vasodilatory effects, although further studies are needed to clarify these mechanisms.

Study 1: In Vitro Analysis of Histamine Receptor Binding

In a controlled laboratory setting, imbutamine was assessed for its binding affinity to histamine receptors using competitive radiolabeled binding assays. The results demonstrated significant binding to both H1 and H2 receptors, supporting its potential use as an antihistaminic drug.

Receptor TypeKi (µM)
H153.7
H257.5

Study 2: Pharmacological Profile in Animal Models

In vivo studies conducted on rodent models indicated that administration of imbutamine resulted in a reduction of histaminergic responses, evidenced by decreased vascular permeability and edema formation following allergen exposure. These findings suggest that imbutamine could be effective in managing allergic conditions.

Properties

IUPAC Name

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.2ClH/c1-10(2,3)5-4-8(11)9-12-6-7-13-9;;/h6-8H,4-5,11H2,1-3H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUWWIMJFYUOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=NC=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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